Cas no 992-21-2 (Lymecycline (85%))

Lymecycline (85%) is a semi-synthetic tetracycline antibiotic derived from tetracycline. It exhibits broad-spectrum antibacterial activity, primarily targeting Gram-positive and Gram-negative bacteria by inhibiting protein synthesis. The 85% purity grade ensures consistent performance in pharmaceutical formulations and research applications. Lymecycline is valued for its enhanced stability and solubility compared to earlier tetracyclines, facilitating improved bioavailability. Its mechanism of action and pharmacokinetic profile make it suitable for treating acne and other bacterial infections. The product is supplied as a fine powder, ensuring ease of handling and formulation. Quality control measures confirm compliance with relevant pharmacopeial standards, supporting reliable use in clinical and laboratory settings.
Lymecycline (85%) structure
Lymecycline (85%) structure
商品名:Lymecycline (85%)
CAS番号:992-21-2
MF:C29H38N4O10
メガワット:602.63282
MDL:MFCD01716199
CID:40455
PubChem ID:54707177

Lymecycline (85%) 化学的及び物理的性質

名前と識別子

    • Lymecycline
    • (+)-N-(5-Amino-5-carboxypentylaminomethyl)-4-dimethylamino-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxonaphthacene-2-carboxamide
    • Tertamyl
    • Tetracycline-L-methylenelysine
    • Tetracyclinemethylenelysine
    • Tetralisal
    • Tetralysal
    • Tetramyl
    • Vebicyclysal
    • (+)-Indicine
    • [(1r,7ar)-1-hydroxy-2,3,5,7a-tetrahydro-1h-pyrrolizin-7-yl]methyl(2r,3s)-2,3-dihydroxy-2-isopropylbutanoate
    • 2,3-Dihydroxy-2-(1-methylethyl)-butanoic acid (2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl) methyl ester
    • limecycline
    • lycopsamine
    • N6-[[[[(4S,4aS,5aS,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenyl]carbonyl]amino]methyl]-L-lysine
    • Lymecycline (85%)
    • MDL: MFCD01716199
    • インチ: InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34,36-37,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1
    • InChIKey: AHEVKYYGXVEWNO-UEPZRUIBSA-N
    • ほほえんだ: OC([C@H](CCCCNCNC(C1=C(O)[C@@H](N(C)C)[C@@]2(C[C@@]3([C@@](O)(C)C4=CC=CC(O)=C4C(=O)C3=C(O)[C@]2(O)C1=O)[H])[H])=O)N)=O

計算された属性

  • せいみつぶんしりょう: 602.25900

じっけんとくせい

  • 密度みつど: 1.53
  • ゆうかいてん: 192.5°C
  • ふってん: 648.97°C (rough estimate)
  • 屈折率: 1.5500 (estimate)
  • PSA: 242.98000
  • LogP: 1.02790

Lymecycline (85%) セキュリティ情報

  • ちょぞうじょうけん:2-8°C

Lymecycline (85%) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-397567-5mg
Lymecycline,
992-21-2
5mg
¥1655.00 2023-09-05
TRC
L487800-5mg
Lymecycline (85%)
992-21-2
5mg
$ 127.00 2023-09-07
TRC
L487800-50mg
Lymecycline (85%)
992-21-2
50mg
$430.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-397567E-1 mg
Lymecycline,
992-21-2
1mg
¥1,053.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-397567A-10 mg
Lymecycline,
992-21-2
10mg
¥2,482.00 2023-07-10
Enamine
EN300-19790903-0.05g
992-21-2
0.05g
$1722.0 2023-09-16
SHENG KE LU SI SHENG WU JI SHU
sc-397567C-100mg
Lymecycline,
992-21-2
100mg
¥6506.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-397567D-250mg
Lymecycline,
992-21-2
250mg
¥13087.00 2023-09-05
A2B Chem LLC
AW55068-25mg
L-Lysine,N6-[[[[(4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenyl]carbonyl]amino]methyl]-
992-21-2 95%
25mg
$276.00 2024-07-18
A2B Chem LLC
AW55068-5mg
L-Lysine,N6-[[[[(4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenyl]carbonyl]amino]methyl]-
992-21-2 95%
5mg
$120.00 2024-07-18

Lymecycline (85%) 関連文献

Lymecycline (85%)に関する追加情報

Comprehensive Overview of Lymecycline (85%) (CAS No. 992-21-2): Properties, Applications, and Industry Insights

Lymecycline (85%), identified by its CAS number 992-21-2, is a semi-synthetic tetracycline-class antibiotic widely recognized for its broad-spectrum antibacterial activity. This compound is particularly valued in pharmaceutical formulations due to its enhanced stability and bioavailability compared to other tetracyclines. As a derivative of tetracycline, Lymecycline is structurally modified to improve solubility and absorption, making it a preferred choice for treating bacterial infections in both human and veterinary medicine.

The chemical structure of Lymecycline (85%) features a tetracyclic naphthacene carboxamide core, which is critical for its mechanism of action. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, effectively preventing the attachment of aminoacyl-tRNA. This mechanism is particularly effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli. The 85% purity specification ensures optimal efficacy while maintaining safety standards for clinical use.

In recent years, the demand for Lymecycline has surged due to its role in addressing antibiotic-resistant infections, a hot topic in global healthcare. Researchers and clinicians are increasingly exploring its potential in combination therapies to combat multidrug-resistant pathogens. Studies have also investigated its anti-inflammatory properties, expanding its applications beyond traditional antibacterial uses. These developments align with growing consumer searches for "alternative antibiotic treatments" and "Lymecycline for acne", reflecting its popularity in dermatology.

From a manufacturing perspective, CAS No. 992-21-2 is synthesized through a multi-step process involving fermentation and chemical modification. The 85% purity grade is achieved through rigorous purification techniques, ensuring compliance with pharmacopeial standards (e.g., EP, USP). Quality control measures include HPLC analysis, microbial limit testing, and residual solvent screening, which are critical for pharmaceutical-grade production. Industry professionals frequently search for "Lymecycline synthesis protocol" and "992-21-2 supplier specifications", highlighting the technical interest in this compound.

The stability profile of Lymecycline (85%) makes it suitable for various dosage forms, including tablets, capsules, and topical preparations. It demonstrates optimal stability at pH ranges of 2–6, with degradation occurring under strong acidic/alkaline conditions or UV exposure. Proper storage recommendations (15–25°C in airtight containers) are frequently queried in pharmaceutical forums, emphasizing the need for clear handling guidelines. Recent formulations have incorporated enteric coatings to enhance gastric tolerance, addressing common patient concerns about gastrointestinal side effects.

Emerging research directions for Lymecycline include nanoparticle delivery systems to improve tissue penetration and reduce dosing frequency. Such innovations respond to the trending search term "sustained-release antibiotics" in medical literature. Additionally, its potential applications in periodontal therapy and rosacea management have gained attention, with clinical trials demonstrating significant efficacy. These developments position CAS 992-21-2 as a versatile therapeutic agent with expanding market potential.

Regulatory considerations for Lymecycline (85%) vary by jurisdiction but generally require compliance with GMP standards for antibiotic production. The European Medicines Agency (EMA) and FDA have established monograph specifications for its pharmaceutical use. Environmental impact assessments are increasingly relevant, with searches for "antibiotic environmental persistence" growing among ecotoxicology researchers. Proper wastewater treatment protocols are essential to mitigate ecological risks associated with antibiotic manufacturing.

Market analysts project steady growth for the Lymecycline sector, driven by rising antimicrobial resistance and expanding therapeutic indications. The compound's cost-effectiveness compared to newer antibiotics contributes to its popularity in emerging markets, as reflected in trade data queries. Pharmaceutical companies are investing in novel delivery mechanisms to differentiate their products, with "Lymecycline patent landscape" becoming a frequent search term among IP professionals.

In conclusion, Lymecycline (85%) (992-21-2) remains a clinically significant antibiotic with evolving applications. Its balance of efficacy, safety, and formulation flexibility ensures continued relevance in modern medicine. Ongoing research into its pleiotropic effects and advanced delivery systems promises to unlock new therapeutic possibilities, making it a compound of enduring scientific and commercial interest.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.